molecular formula C21H23FN4O B2761213 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 2034293-24-6

1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No. B2761213
CAS RN: 2034293-24-6
M. Wt: 366.44
InChI Key: IZGDSLLDWUNEPB-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Hydrogel Formation and Material Properties

A study by Lloyd & Steed (2011) explores the formation of hydrogels using a similar urea derivative, highlighting the compound's ability to form hydrogels in various acidic conditions. The physical properties of these gels, such as rheology and morphology, can be tuned by altering the anion identity in the gelator, providing a method for customizing the gel's characteristics for specific applications in material science and biotechnology (Lloyd & Steed, 2011).

Antipsychotic Potential

In pharmacology, compounds structurally related to 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea have been investigated for their potential antipsychotic properties. Wise et al. (1987) describe the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which exhibit an antipsychotic-like profile in behavioral tests on animals without interacting with dopamine receptors, a common mechanism for existing antipsychotic agents. This suggests potential novel pathways for antipsychotic drug development (Wise et al., 1987).

Anticancer Activity

Another research area involves the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity. Abdellatif et al. (2014) synthesized a compound that, upon testing, showed promising inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. Such studies open the door for the development of new anticancer agents, leveraging the structural features of pyrazole derivatives (Abdellatif et al., 2014).

Antibacterial and Antimicrobial Activities

Research by Azab et al. (2013) focuses on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating antibacterial properties against a spectrum of bacteria. This work underscores the potential of urea derivatives in the development of new antibacterial agents, highlighting the compound's versatility in medical and pharmaceutical applications (Azab et al., 2013).

properties

IUPAC Name

1-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-15-20(18-6-4-3-5-7-18)16(2)26(25-15)13-12-23-21(27)24-14-17-8-10-19(22)11-9-17/h3-11H,12-14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGDSLLDWUNEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

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